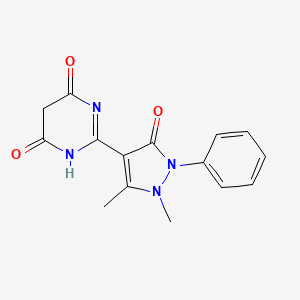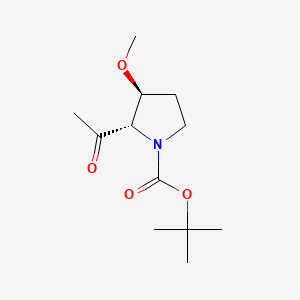
7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline core with a carboxylic acid group at the third position, two oxo groups at the second and fourth positions, and a chlorine atom at the seventh position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-chloroquinoline-2,4-dione with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions
7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, hydroxyquinolines, and other functionalized quinoline compounds. These products have diverse applications in medicinal chemistry and material science .
科学研究应用
7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . The compound’s ability to interact with these molecular targets makes it a valuable candidate for the development of new antibacterial agents.
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core but have a hydroxyl group at the fourth position instead of an oxo group.
4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound has a similar structure but lacks the chlorine atom at the seventh position.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that shares the quinoline core structure but has different substituents, including a fluorine atom.
Uniqueness
7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid is unique due to the presence of both oxo groups and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H6ClNO4 |
|---|---|
分子量 |
239.61 g/mol |
IUPAC 名称 |
7-chloro-2,4-dioxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO4/c11-4-1-2-5-6(3-4)12-9(14)7(8(5)13)10(15)16/h1-3,7H,(H,12,14)(H,15,16) |
InChI 键 |
ATIFHYCWMRRCBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(C2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R)-2-phenylpropyl] 2-methylpropanoate](/img/structure/B13894301.png)
![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)


![2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13894312.png)
![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)



